molecular formula C19H19N3O3S3 B2751490 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 922072-72-8

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2751490
CAS No.: 922072-72-8
M. Wt: 433.56
InChI Key: HFSUMGUIPIPZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide” is also known as "(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid" . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Antimicrobial Applications

Compounds incorporating the sulfamoyl moiety, similar to the one , have shown promising results as antimicrobial agents. A study by Darwish et al. (2014) synthesized new heterocyclic compounds, including thiazole derivatives, demonstrating significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimalarial and Antiviral Properties

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential as COVID-19 drugs. The study highlighted the effectiveness of these compounds, especially those with quinoxaline moiety, against malaria and COVID-19 (Fahim & Ismael, 2021).

Anticonvulsant Activity

Farag et al. (2012) synthesized derivatives of sulfonamide thiazole moieties, assessing their anticonvulsant activity. Certain compounds provided significant protection against picrotoxin-induced convulsions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

PI3K/mTOR Inhibition for Cancer Treatment

Stec et al. (2011) explored the use of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as an inhibitor of PI3Kα and mTOR, which are critical in cancer treatment (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Carbonic Anhydrase Inhibition

Carta et al. (2017) investigated sulfonamide inhibitors, including thiazolylsulfonamides, for their inhibitory action against carbonic anhydrase isoforms. These findings have implications for treating conditions like cancer, obesity, and epilepsy (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).

Properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSUMGUIPIPZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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